molecular formula C16H17ClN4O2S B2387958 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 331751-80-5

8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2387958
CAS No.: 331751-80-5
M. Wt: 364.85
InChI Key: SGCNGVBHIBOYTC-UHFFFAOYSA-N
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Description

8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine-2,6-dione analog with distinct substitutions at key positions:

  • N3: Methyl group.
  • N7: Isopropyl group.
  • C8: 2-Chloro-benzylsulfanyl moiety.

Its molecular formula is C₁₆H₁₇ClN₄O₂S, with a molecular weight of 364.86 g/mol .

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-8-10-6-4-5-7-11(10)17/h4-7,9H,8H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCNGVBHIBOYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at Position 7: Introduction of the Isopropyl Group

The 7-position of the purine ring is alkylated using isopropyl bromide under basic conditions. A representative procedure adapted from analogous purine alkylations involves:

Reaction Conditions :

  • Substrate : 3-Methylxanthine (1.0 equiv)
  • Alkylating Agent : Isopropyl bromide (1.2 equiv)
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Solvent : N-Methyl-2-pyrrolidone (NMP)
  • Temperature : 80°C, 12 hours
  • Yield : ~85%.

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the N7 nitrogen acts as a nucleophile, displacing bromide from isopropyl bromide. Polar aprotic solvents like NMP enhance nucleophilicity and reaction efficiency.

Chlorination at Position 8: Installation of a Leaving Group

Chlorination at the 8-position is critical for subsequent thiol substitution. This step employs N-chlorosuccinimide (NCS) as the chlorinating agent:

Reaction Conditions :

  • Substrate : 7-Isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione (1.0 equiv)
  • Chlorinating Agent : NCS (1.1 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C, 6 hours
  • Yield : ~78%.

Side Reactions :
Over-chlorination or oxidation of the purine ring is mitigated by strict stoichiometric control and inert atmosphere.

Thiol-Ether Formation at Position 8: Coupling with 2-Chlorobenzyl Mercaptan

The 8-chloro intermediate undergoes nucleophilic displacement with 2-chlorobenzyl mercaptan to install the sulfanyl group:

Reaction Conditions :

  • Substrate : 8-Chloro-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione (1.0 equiv)
  • Thiol : 2-Chlorobenzyl mercaptan (1.5 equiv)
  • Base : Sodium hydride (NaH, 2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to 25°C, 4 hours
  • Yield : ~70%.

Optimization Notes :

  • Excess thiol ensures complete displacement of chloride.
  • Low temperatures minimize disulfide formation.

Alternative Synthetic Strategies

One-Pot Alkylation-Chlorination Approach

A streamlined protocol combining Steps 2.1 and 2.2 in a single pot reduces purification overhead:

Conditions :

  • Solvent : NMP
  • Sequence : Alkylation with isopropyl bromide → Direct addition of NCS without isolation
  • Overall Yield : 68%.

Copper-Catalyzed Thiol Coupling

Adapting methodologies from triazole synthesis, CuI catalyzes the coupling of 8-chloropurine with 2-chlorobenzyl thiol:

Conditions :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 60°C, 8 hours
  • Yield : 75%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.25 (s, 3H, N-CH₃), 4.55 (sept, 1H, CH(CH₃)₂), 4.85 (s, 2H, SCH₂C₆H₃Cl), 7.25–7.45 (m, 3H, aromatic), 11.20 (s, 1H, NH).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Parameter Stepwise Synthesis One-Pot Approach CuI-Catalyzed Route
Total Yield 70% 68% 75%
Reaction Time 22 hours 18 hours 8 hours
Purification Steps 3 2 2

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N9 alkylation is suppressed using bulky bases (e.g., K₂CO₃) and controlled stoichiometry.
  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere with degassed solvents prevents disulfide byproducts.

Industrial-Scale Considerations

The one-pot and CuI-catalyzed methods are scalable, with the latter offering shorter reaction times. Solvent recovery systems (e.g., NMP distillation) and catalytic recycling (CuI) enhance cost efficiency.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural analogs, focusing on substitutions at N7 , C8 , and other critical positions, alongside their physical and spectroscopic properties:

Compound Name Substituents (N7, C8, Others) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound N7: Isopropyl; C8: 2-Cl-benzylsulfanyl C₁₆H₁₇ClN₄O₂S 364.86 Not reported
7-Benzyl-8-chloro-1,3-dimethyl-purine-2,6-dione N7: Benzyl; C8: Cl; N1/N3: Methyl C₁₄H₁₃ClN₄O₂ 320.73 152
8-(4-Chloro-benzylsulfanyl)-7-isopropyl analog N7: Isopropyl; C8: 4-Cl-benzylsulfanyl C₁₆H₁₇ClN₄O₂S 364.85 Not reported
8-(2-Chloroethylsulfanyl)-7-benzyl analog N7: Benzyl; C8: 2-Cl-ethylsulfanyl C₁₅H₁₅ClN₄O₂S 350.82 Not reported
8-[(3-Chlorophenyl)hydrazono]-2-benzylsulfanyl C8: 3-Cl-phenylhydrazono; N2: Benzylsulfanyl C₁₈H₁₃ClN₆OS 396.85 >300
8-(4-Chloro-benzylsulfanyl)-7-(2-methylallyl) N7: 2-Methylallyl; C8: 4-Cl-benzylsulfanyl C₁₈H₁₇ClN₄O₂S 388.87 Not reported
7-Ethyl-8-(2-Cl-benzylsulfanyl) analog N7: Ethyl; C8: 2-Cl-benzylsulfanyl C₁₅H₁₅ClN₄O₂S 350.82 Not reported

Structural and Functional Insights

Substituent Effects at C8 :
  • 2-Chloro-benzylsulfanyl vs. 4-Chloro-benzylsulfanyl: The position of the chlorine atom on the benzyl group influences steric and electronic properties.
  • Sulfanyl Chain Length : Shorter chains (e.g., 2-chloroethylsulfanyl in ) reduce lipophilicity compared to benzylsulfanyl groups, which may alter membrane permeability.
Substituent Effects at N7 :
  • Isopropyl vs. Benzyl/Ethyl : The bulky isopropyl group at N7 enhances steric hindrance, possibly stabilizing the compound against metabolic degradation compared to smaller groups like ethyl .
Melting Points :
  • The hydrazono-substituted analog () exhibits a remarkably high melting point (>300°C), attributed to strong intermolecular hydrogen bonding and π-π stacking interactions.

Biological Activity

The compound 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a derivative of purine that has gained attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16ClN5O2S
  • Molecular Weight : 345.82 g/mol

This compound features a purine base with substituents that may influence its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties , which are crucial for mitigating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory activity . It may inhibit key inflammatory pathways by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

The proposed mechanism involves the inhibition of specific enzymes related to inflammation and oxidative stress:

  • Inhibition of Xanthine Oxidase (XOD) : This enzyme is involved in uric acid production and inflammation. By inhibiting XOD, the compound may reduce hyperuricemia and associated inflammatory conditions.
  • Modulation of NF-kB Pathway : The compound may interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

In Vitro Studies

In vitro studies using RAW 264.7 macrophage cell lines have demonstrated that treatment with the compound leads to:

  • Reduction in IL-1β and COX-2 levels : This suggests a decrease in inflammatory responses.
TreatmentIL-1β Levels (pg/mL)COX-2 Levels (pg/mL)
Control150200
Compound75100

In Vivo Studies

Animal models have been employed to assess the efficacy of the compound in reducing inflammation and hyperuricemia:

  • Model : Hyperuricemic mice treated with the compound showed significant reductions in serum uric acid levels compared to controls.
GroupSerum Uric Acid (mg/dL)
Control8.5
Compound Group4.2

Pharmacological Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Gout Treatment : Due to its uricosuric effects.
  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.

Q & A

Basic: What synthetic routes are established for 8-(2-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione, and what reaction conditions optimize yield?

The synthesis typically involves sequential alkylation of a purine core. Key steps include:

  • Alkylation of the purine scaffold : Introduce the 2-chloro-benzylsulfanyl group via nucleophilic substitution under inert atmosphere (N₂ or Ar) using DMF or THF as solvents .
  • Isopropyl group incorporation : Optimize temperature (60–80°C) and reaction time (6–12 hours) to minimize byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical factors include pH control during substitution steps and strict anhydrous conditions to prevent hydrolysis of the sulfanyl group .

Basic: Which spectroscopic techniques effectively characterize this compound, and what spectral markers are prioritized?

  • ¹H/¹³C NMR : Prioritize signals for the 2-chloro-benzylsulfanyl group (δ 4.2–4.5 ppm for –SCH₂–, aromatic protons at δ 7.2–7.6 ppm) and the purine carbonyls (C=O at ~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and sulfanyl (C–S at ~650 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 364.856 (C₁₆H₁₇ClN₄O₂S⁺) and fragmentation patterns (e.g., loss of Cl-benzyl group at m/z 255) .

Advanced: How can contradictions in biological activity data between this compound and its analogs be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., benzimidazole vs. benzothiazole in ) to identify critical functional groups. For example, the 2-chloro-benzylsulfanyl group enhances target binding affinity by 30% compared to non-chlorinated analogs .
  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., enzymatic IC₅₀ measurements under identical buffer conditions) .
  • Computational Docking : Model interactions with targets (e.g., adenosine receptors) to explain potency variations due to steric or electronic effects .

Advanced: What computational strategies model this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with adenosine A₂A receptors, focusing on sulfanyl group interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess stability of hydrogen bonds between the purine carbonyl and receptor residues .
  • QM/MM Calculations : Evaluate electronic effects of the chloro-substituent on binding energy using Gaussian09 .

Basic: What are the known biological targets or mechanisms of action for this compound?

  • Enzyme Inhibition : Acts as a competitive inhibitor of xanthine oxidase (IC₅₀ = 1.2 µM) due to structural mimicry of hypoxanthine .
  • Receptor Modulation : Binds to adenosine A₁ receptors (Kᵢ = 85 nM) via the purine core, with the 2-chloro-benzylsulfanyl group enhancing selectivity .
  • Covalent Modification : The sulfanyl group may form disulfide bonds with cysteine residues in target proteins, altering enzymatic activity .

Advanced: How can reaction intermediates be stabilized during multi-step synthesis?

  • Intermediate Isolation : Stabilize sulfanyl-substituted intermediates using low-temperature storage (−20°C) and antioxidants (e.g., BHT) to prevent oxidation .
  • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) groups to sensitive amine functionalities during alkylation steps .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to solubilize intermediates and reduce aggregation .

Basic: What are key structural analogs, and how do substituents influence activity?

Analog Substituent Variation Activity Impact
8-(Benzothiazol-2-ylsulfanyl) analog Replaces benzimidazole with benzothiazole20% reduced A₂A binding due to altered π-stacking
7-Hexyl-3-methyl analog Longer alkyl chain at position 7Increased lipophilicity (logP +0.5) but lower solubility
8-Amino-7-isobutyl analog Amino group at position 8Enhanced hydrogen-bonding capacity, improving IC₅₀ by 2-fold

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